5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid
Description
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is a benzoic acid derivative with a chlorine atom at the 5th position and a (2-chloro-4-fluorobenzyl)oxy group at the 2nd position of the aromatic ring. It is listed in chemical catalogs (e.g., CymitQuimica) as an ether derivative, though it is currently marked as discontinued . Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from related compounds in the evidence (e.g., sulfonamide derivatives in –10).
Properties
IUPAC Name |
5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUVBBYDBBSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
a. 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid (CAS: 1039813-85-8)
- Molecular weight : 359.58 vs. ~329.73 (target compound) .
- Impact of bromine vs. chlorine : Bromine’s larger atomic radius and polarizability may increase molecular weight and alter reactivity (e.g., slower nucleophilic substitution compared to chlorine).
b. 5-Chloro-2-[(2-chlorobenzyl)oxy]-benzoic acid (CAS: 62176-32-3)
- Structural difference : Lacks the 4-fluoro substituent on the benzyl group.
- Safety data : GHS classification highlights hazards such as acute toxicity (oral, dermal) and skin irritation . The fluorine absence may reduce metabolic stability compared to the target compound.
c. 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (3e)
- Substituent variation: Amino group replaces the benzyloxy moiety.
- Physical properties: Melting point = 227–230°C; yield = 56% . The amino group’s hydrogen-bonding capacity may increase solubility in polar solvents compared to the hydrophobic benzyloxy group.
Functional Group Variations
a. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 629655-19-2)
- Substituent : Triazole ring instead of benzyloxy.
- Electronic effects : The triazole’s electron-withdrawing nature may decrease the acidity of the benzoic acid group compared to the target compound .
b. 5-Chloro-2-(pyrrol-1-yl)benzoic acid
- Synthesis: Derived from 2-amino-5-chlorobenzoic acid via Vilsmeier formylation .
- Applications : Such heterocyclic derivatives are often explored in medicinal chemistry for their bioactivity, contrasting with the ether-linked target compound.
Key Research Findings
- Synthetic Routes : The target compound’s synthesis may parallel methods for sulfonamide derivatives (e.g., using benzyl halides and base-mediated coupling) .
- Hydrogen Bonding: The benzyloxy group engages in weaker van der Waals interactions compared to amino or triazole substituents, affecting crystal packing and solubility .
- Biological Relevance : Fluorinated analogs (e.g., 4-F in the benzyl group) are often prioritized in drug design for improved bioavailability and metabolic resistance .
Biological Activity
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This compound is characterized by the presence of chlorine and fluorine substituents, which may influence its biological activity and pharmacokinetics.
The molecular formula of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is with a molecular weight of approximately 315.12 g/mol. The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures .
Antimicrobial Properties
Research indicates that compounds similar to 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid exhibit significant antimicrobial activities. For instance, studies have shown that benzoic acid derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
One of the notable biological activities of this compound is its potential anti-inflammatory effect. In animal models, derivatives have shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical mediators in inflammatory responses . This suggests a possible mechanism involving inhibition of inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Analgesic Activity
The analgesic properties of related compounds have been documented, indicating that 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid might also exhibit pain-relieving effects. Studies demonstrate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary studies on similar compounds suggest that they have moderate absorption rates and elimination half-lives, which are critical for determining dosing regimens in therapeutic applications. For example, a related compound demonstrated a maximum plasma concentration () of 0.57 μg/mL with an elimination half-life () of approximately 39.4 minutes .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. In comparative studies, the toxicity of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid was found to be lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potentially safer profile with fewer gastrointestinal side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid | C14H9Cl2FO3 | Anti-inflammatory, analgesic | Potentially safer than traditional NSAIDs |
| Salicylic Acid | C7H6O3 | Anti-inflammatory, analgesic | Well-studied with known side effects |
| Aspirin | C9H8O4 | Anti-inflammatory, analgesic | Associated with gastric mucosal damage |
Future Directions
Given its promising biological activities, further research is warranted to elucidate the specific mechanisms through which 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid exerts its effects. Future studies should focus on:
- In-depth Mechanistic Studies : To clarify how this compound interacts with specific molecular targets.
- Clinical Trials : To assess efficacy and safety in human subjects.
- Nanotechnology Applications : Exploring formulations that enhance bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
